3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
Description
Properties
IUPAC Name |
3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3S2/c1-18(2,3)14-9-4-11(10-15(14)19)16(23)22-17(26)21-12-5-7-13(8-6-12)27(20,24)25/h4-10H,1-3H3,(H2,20,24,25)(H2,21,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVPCNASHDCCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting moderate potency .
Anti-inflammatory Effects
Research indicates that 3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide can reduce inflammation in murine models. The compound was shown to significantly decrease paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
Anticancer Properties
In vitro studies have revealed that this compound inhibits the proliferation of cancer cell lines. For instance, it demonstrated a 50% reduction in cell growth at a concentration of 10 µM in breast cancer cell lines, suggesting its potential as an anticancer therapeutic .
Synthesis and Characterization
The synthesis of this compound typically involves several key steps, ensuring scalability for research and industrial applications. The molecular characterization can be performed using various spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure and purity .
Case Studies
Several case studies highlight the applications and efficacy of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing an MIC of 32 µg/mL for both strains .
- Anti-inflammatory Effects : In murine models of inflammation, the compound reduced paw edema significantly compared to controls .
- Cancer Cell Proliferation : In vitro assays indicated that the compound inhibited breast cancer cell growth by 50% at 10 µM concentration .
Mechanism of Action
The mechanism of action of 3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-tert-butylbenzamide
- 3-bromo-4-tert-butylbenzoic acid
- 4-tert-butylphenylboronic acid
Uniqueness
3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide is unique due to the presence of the sulfamoylphenyl carbamothioyl group, which imparts specific chemical and biological properties that are not found in simpler analogs. This makes it a valuable compound for specialized applications in research and industry .
Biological Activity
3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide (CAS No. 590400-26-3) is a compound that belongs to the class of benzamide derivatives. This compound exhibits significant biological activity, particularly in the areas of enzyme inhibition and potential therapeutic applications. Its unique structural features, such as the presence of bromine and sulfonamide groups, contribute to its biological properties.
- Molecular Formula : C18H20BrN3O3S2
- Molecular Weight : 470.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, it has shown inhibitory effects on carbonic anhydrases, which are crucial for various physiological processes including pH regulation and ion transport. The mechanism involves binding to the active site of the enzyme, thereby preventing its catalytic function .
Biological Activity Data
The biological activities of this compound can be summarized in the following table:
Case Studies and Research Findings
- Inhibition of Carbonic Anhydrases : A study demonstrated that this compound effectively inhibits carbonic anhydrase II (CA-II), resulting in decreased cellular pH regulation, which is critical for tumor cell proliferation. The IC50 value for CA-II inhibition was reported at approximately 15 µM.
- Antiviral Applications : Research indicated that compounds similar to this compound exhibit antiviral properties against enteroviruses, suggesting potential therapeutic applications in viral infections.
- Cytotoxic Effects on Cancer Cells : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via a two-step process:
React 4-aminobenzenesulfonamide with benzoyl isothiocyanate in equimolar ratios to form the thiourea scaffold.
Introduce the bromo and tert-butyl substituents via electrophilic aromatic substitution or coupling reactions.
- Optimization : Use dry DMF as a solvent, maintain temperatures at 0–5°C during acyl chloride addition, and purify via recrystallization (ethanol/water) or silica gel chromatography. Yields (~30–35%) can be improved by controlling stoichiometry and reaction time .
Q. How should researchers resolve discrepancies between experimental and computational bond-length data for this compound?
- Approach : Compare X-ray crystallography data (e.g., C–S bond lengths) with DFT-optimized structures (B3LYP/6-311G(d,p)).
- Analysis : Use software like Crystal Explorer to evaluate Hirshfeld surfaces and identify intermolecular interactions (e.g., H-bonding, π-π stacking) that may distort experimental geometries. Discrepancies >0.05 Å warrant re-evaluation of basis sets or solvent effects in simulations .
Q. What techniques are essential for validating the purity of this compound?
- Key Methods :
- Elemental Analysis : Ensure C, H, N, S content matches theoretical values (deviation <0.3%).
- HPLC-MS : Monitor retention times and mass-to-charge ratios for byproducts.
- Thermogravimetric Analysis (TGA) : Confirm thermal stability and absence of solvent residues .
Advanced Research Questions
Q. How can researchers design a study to assess the compound’s inhibitory activity against carbonic anhydrase isoforms?
- Protocol :
Enzyme Assays : Use stopped-flow CO hydration assay (pH 7.5, 25°C) with recombinant hCA II/IX isoforms.
Docking Studies : Perform molecular docking (AutoDock Vina) against PDB: 3KS3 (hCA II) to identify binding poses. Prioritize residues Glu106, Thr199, and Zn coordination.
SAR Analysis : Compare inhibition constants (K) with analogs lacking the bromo or tert-butyl groups to determine substituent effects .
Q. What strategies are effective for analyzing conflicting HOMO-LUMO energy gaps reported in DFT studies?
- Resolution :
- Basis Set Selection : Use Def2-TZVP for higher accuracy in frontier orbital calculations.
- Solvent Modeling : Apply COSMO solvation models to mimic experimental conditions (e.g., DMSO).
- Validation : Cross-check with UV-Vis Tauc plots (experimental bandgap ~3.6 eV) to align computational and empirical data .
Q. How can intermolecular interaction energies be quantified to predict crystal packing behavior?
- Tools :
- Hirshfeld Surface Analysis : Calculate contact contributions (e.g., H-H, C-S, Br···π) using CrystalExplorer.
- Energy Framework Analysis : Compute electrostatic, dispersion, and total interaction energies (kJ/mol) for dimer pairs. Dominant H-bonding (e.g., N–H···O=S) typically contributes >50% of stabilization .
Q. What experimental and computational methods are recommended for probing nonlinear optical (NLO) properties?
- Workflow :
DFT Calculations : Polarizability (α) and hyperpolarizability (β) via B3LYP/6-311++G(d,p).
Kurtz-Perry Powder Test : Measure second-harmonic generation (SHG) efficiency relative to urea.
- Key Parameters : High μβ values (>1000 × 10 esu) and low HOMO-LUMO gaps (~3.8 eV) suggest strong NLO activity .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across studies?
- Case Example : If antiviral activity (e.g., SARS-CoV-2 M inhibition) varies between assays:
Replicate Conditions : Standardize assay parameters (e.g., enzyme concentration, pH).
Docking Validation : Compare binding poses with co-crystallized inhibitors (e.g., nirmatrelvir in PDB: 7VH8).
Meta-Analysis : Pool data from multiple studies (e.g., IC, ΔG values) to identify outliers .
Methodological Tables
Table 1 : Key Crystallographic Data for Thiourea Derivatives
| Parameter | Experimental (XRD) | DFT-Optimized | Deviation |
|---|---|---|---|
| C–S Bond Length (Å) | 1.72 | 1.68 | 0.04 |
| N–H···O H-bond (Å) | 2.89 | 2.92 | 0.03 |
| Dihedral Angle (°) | 12.5 | 14.2 | 1.7 |
Table 2 : Comparison of Inhibition Constants (K) for Carbonic Anhydrase Isoforms
| Compound | hCA II (nM) | hCA IX (nM) | Selectivity Ratio (IX/II) |
|---|---|---|---|
| Reference Inhibitor | 12 | 25 | 2.1 |
| Target Compound | 18 | 35 | 1.9 |
| Bromo-Free Analog | 45 | 90 | 2.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
